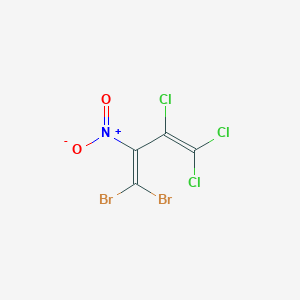![molecular formula C10H16O B14326612 8,8-Dimethylbicyclo[3.2.1]octan-3-one CAS No. 103274-02-8](/img/structure/B14326612.png)
8,8-Dimethylbicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethylbicyclo[321]octan-3-one is a bicyclic ketone with a unique structure that includes a bridged bicyclo[321]octane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octan-3-one can be achieved through the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. This method allows for the control of stereochemistry at the bridged secondary, tertiary, or quaternary center . The reaction typically proceeds with yields ranging from 42% to 96% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
科学的研究の応用
8,8-Dimethylbicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in metabolic pathways and biological processes.
類似化合物との比較
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione: Shares a similar bicyclic structure but differs in functional groups.
1,5-Dimethylbicyclo[3.2.1]octan-8-one: Another bicyclic ketone with different substitution patterns.
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic framework but lacks the ketone functional group.
Uniqueness: 8,8-Dimethylbicyclo[32
特性
CAS番号 |
103274-02-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
8,8-dimethylbicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H16O/c1-10(2)7-3-4-8(10)6-9(11)5-7/h7-8H,3-6H2,1-2H3 |
InChIキー |
CHFWTDDNWJXEQA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1CC(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


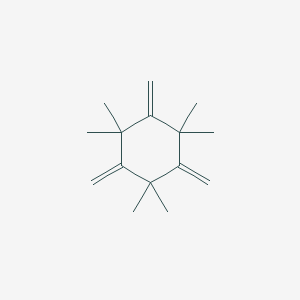
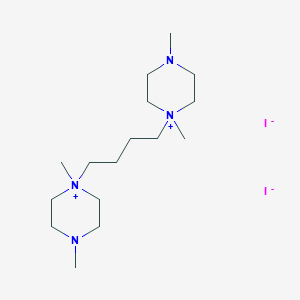
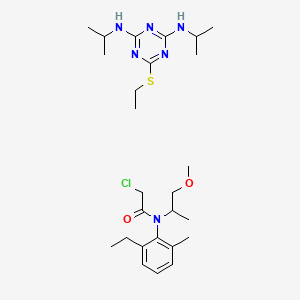

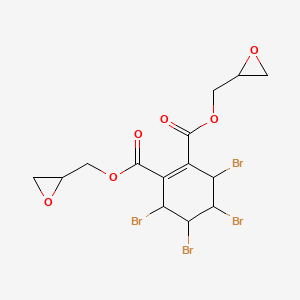
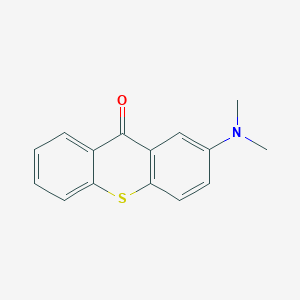
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
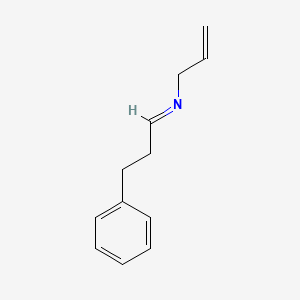
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
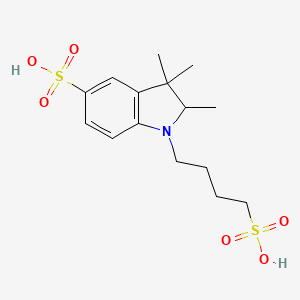
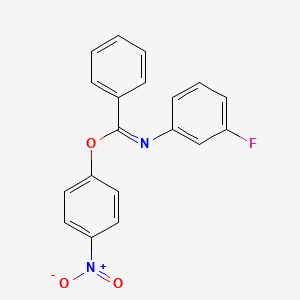
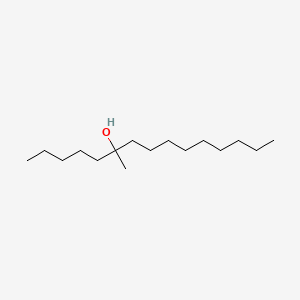
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
